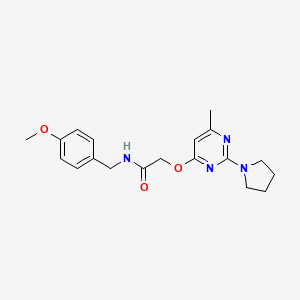

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

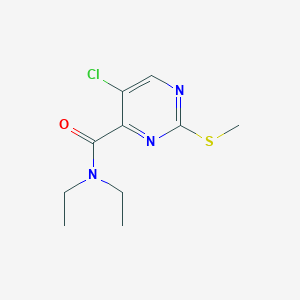

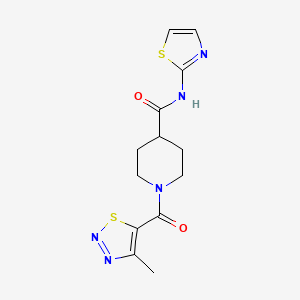

The compound "7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antibacterial properties. The presence of a chloro group at the 7th position is a common feature in quinoline derivatives that exhibit significant biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a catalytic amount of pyrrolidine. This method has been shown to yield moderate to excellent results . Another example is the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which includes steps such as reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which consists of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, methyl, and ethyl groups, can significantly influence the compound's chemical properties and biological activity. For example, the presence of a 7-chloro group is often associated with enhanced antibacterial activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, thionyl chloride-induced conversion of quinoline carboxylic acids can lead to the formation of highly functionalized thieno[3,4-b]quinoline derivatives. This reaction can involve chlorination, sulfur incorporation, and elimination of substituents, as seen in the conversion of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents can alter these properties, which is important for the compound's application in medicinal chemistry. For example, the introduction of a triazoyl group can enhance the compound's antioxidant properties, as seen in the case of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Research demonstrates the compound's relevance in synthesizing various quinoline derivatives with notable antibacterial properties. For instance, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showcases the compound's utility in creating molecules with significant antimicrobial activity against a broad spectrum of microorganisms, highlighting its potential in developing new antibacterial agents (Bhatt & Agrawal, 2010).

Photolysis in Aqueous Systems

Another area of application is the study of photodegradation of quinolinecarboxylic herbicides, where derivatives of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid serve as a model for understanding the behavior of such compounds in aquatic environments. This research aids in comprehending the environmental fate of quinoline-based herbicides and their degradation under various conditions, offering insights into safer and more effective herbicide design (Pinna & Pusino, 2012).

Antioxidant Properties

The compound has also been linked to the synthesis of quinoline derivatives with antioxidant activities. A study on 7-chloroquinoline-1,2,3-triazoyl carboxylates reveals the synthesis of these compounds and their potential as antioxidants, providing a foundation for further exploration into their use in mitigating oxidative stress-related conditions (Saraiva et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid are currently unknown. The compound is a subject of ongoing research and its specific targets are yet to be identified .

Mode of Action

The mode of action of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid It is believed to interact with its targets through a process known as nucleophilic aromatic substitution . This involves the replacement of one of the substituents in an aromatic ring by a nucleophile .

Biochemical Pathways

The biochemical pathways affected by 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid It is known that compounds of the quinoline class can interact with various biomolecular targets due to their semi-planar heterocyclic structure .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid Its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid . Specific details about how these factors influence this compound are currently unknown .

Eigenschaften

IUPAC Name |

7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-12-4-6-13(7-5-12)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLASEFQPBKTKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)

![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)

![3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2547939.png)

![3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2547944.png)

![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)